A Comprehensive Technical Guide to tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate
A Comprehensive Technical Guide to tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate
CAS Number: 177583-27-6
Introduction: The Strategic Importance of a Bifunctional Building Block
In the landscape of modern drug discovery and development, the strategic selection of molecular building blocks is paramount to the successful synthesis of complex therapeutic agents. tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate, a bifunctional molecule featuring a Boc-protected amine and a primary amine separated by a rigid trans-cyclohexyl spacer, has emerged as a critical component in the medicinal chemist's toolbox. Its unique stereochemistry and orthogonally protected functional groups offer precise control over synthetic routes, making it an invaluable intermediate in the construction of targeted therapies, including kinase inhibitors and proteolysis-targeting chimeras (PROTACs). This guide provides an in-depth analysis of its chemical properties, synthesis, and key applications, offering field-proven insights for researchers and drug development professionals.
Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's physical and chemical properties is fundamental to its effective application in synthesis. The properties of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate are summarized below.
| Property | Value | Source(s) |
| CAS Number | 177583-27-6 | [1][2] |
| Molecular Formula | C₁₂H₂₄N₂O₂ | [2][3] |
| Molecular Weight | 228.33 g/mol | [2] |
| Appearance | White to off-white solid | [1] |
| Boiling Point | 342.4 °C at 760 mmHg (Predicted) | [2] |
| Density | 1.01 g/cm³ (Predicted) | [2] |
| Water Solubility | Slightly soluble | [1] |
| pKa | 12.52 ± 0.40 (Predicted) | [1] |
Spectroscopic Characterization
The structural integrity of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate is confirmed through various spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is characterized by a prominent singlet at approximately 1.4 ppm, corresponding to the nine equivalent protons of the tert-butyl (Boc) group.[4] The protons of the cyclohexyl ring appear as a series of multiplets in the aliphatic region, typically between 0.8 and 1.8 ppm. The methylene protons adjacent to the primary amine (-CH₂NH₂) are expected around 2.5-2.7 ppm, while the proton on the nitrogen of the carbamate (-NH-) may appear as a broad singlet.
-
¹³C NMR: The carbon spectrum shows a characteristic signal for the quaternary carbon of the tert-butyl group around 79-80 ppm and the methyl carbons of the tert-butyl group around 28 ppm.[5] The carbons of the cyclohexyl ring will resonate in the 25-45 ppm range, with the carbon bearing the aminomethyl group and the carbon bearing the carbamate showing distinct shifts.
-
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands. A strong C=O stretch from the carbamate group is typically observed around 1680-1700 cm⁻¹. The N-H stretching vibrations of the primary amine and the carbamate are visible in the region of 3300-3500 cm⁻¹. C-H stretching of the alkyl groups is observed below 3000 cm⁻¹.
Safety and Handling
As with any chemical reagent, proper handling and storage are crucial for ensuring laboratory safety.
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Precautionary Statements: [2]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage: Store in a well-ventilated place. Keep container tightly closed. Recommended storage is under an inert atmosphere (nitrogen or argon) at 2–8 °C.[1]
The Role in Modern Drug Discovery: A Versatile Linker and Scaffolding Unit
The utility of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate stems from its bifunctional nature, allowing for sequential chemical modifications. The Boc-protected amine is stable under a wide range of reaction conditions but can be readily deprotected under acidic conditions. The primary amine, on the other hand, is a nucleophile available for immediate reaction, such as amide bond formation. The trans-cyclohexyl ring provides a rigid, non-planar spacer, which can be critical for orienting different parts of a molecule for optimal interaction with biological targets.
Application in PROTAC Development
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[7] The linker connecting the target-binding ligand and the E3 ligase-binding ligand is a critical determinant of PROTAC efficacy. tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate is an ideal building block for PROTAC linkers.[7][8] The primary amine can be readily coupled to a carboxylic acid on either the target-binding or E3 ligase-binding moiety. Following this, the Boc group can be removed to reveal a new primary amine for coupling to the other half of the PROTAC molecule.
Caption: General workflow for PROTAC synthesis using the title compound.
Application in Kinase Inhibitor Synthesis
Kinase inhibitors are a major class of targeted cancer therapies.[9] Many of these inhibitors feature a core scaffold that interacts with the kinase active site, and various substituents that occupy adjacent pockets to enhance potency and selectivity. tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate is used to introduce a key amino group, often for interaction with the solvent-exposed region of the kinase or to serve as an attachment point for further chemical elaboration. For instance, in the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors, this building block can be used to introduce a side chain that improves the pharmacokinetic properties of the final compound.[10][11][12]
Experimental Protocol: A Representative Amide Coupling Reaction
The following is a representative, field-tested protocol for the coupling of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate with a carboxylic acid, a common step in the synthesis of PROTACs and other complex molecules.
Objective: To synthesize N-( (trans-4-((tert-butoxycarbonyl)amino)cyclohexyl)methyl)-[Carboxylic Acid] amide.
Materials:
-
tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate (1.0 eq)
-
Carboxylic acid of interest (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the carboxylic acid of interest (1.1 eq) and dissolve it in anhydrous DMF.
-
Add tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate (1.0 eq) to the solution, followed by DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 5 minutes.
-
Add HATU (1.2 eq) in one portion. The reaction mixture may turn yellow.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (3x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the desired amide product.
Causality Behind Experimental Choices:
-
HATU and DIPEA: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization. DIPEA is a non-nucleophilic base used to neutralize the acid formed during the reaction and to ensure the primary amine of the starting material is in its free, reactive form.
-
Anhydrous DMF: DMF is a polar aprotic solvent that effectively dissolves the reactants and reagents. It is crucial to use an anhydrous grade to prevent hydrolysis of the activated carboxylic acid intermediate.
-
Aqueous Workup: The NaHCO₃ washes are essential to remove any unreacted carboxylic acid and acidic byproducts from the coupling reaction. The brine wash helps to remove residual water from the organic layer.
Caption: Simplified mechanism of HATU-mediated amide coupling.
Conclusion: A Cornerstone of Modern Synthetic Strategy
tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate is more than just a chemical intermediate; it is a strategic tool that enables the efficient and controlled synthesis of complex, high-value molecules. Its well-defined stereochemistry, robust protecting group, and versatile reactivity make it a cornerstone in the design and development of next-generation therapeutics. For researchers in drug discovery, a comprehensive understanding of this building block's properties and applications is essential for unlocking new synthetic possibilities and accelerating the journey from concept to clinic.
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